1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
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Overview
Description
1-(3,4-Dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of both benzenesulfonyl and pyrrolidine-sulfonyl groups attached to a pyrazole ring, which contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonylation and cyclization reactions under controlled conditions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The aromatic ring and the pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The pyrazole ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidine-1-sulfonyl)piperazine: This compound shares the benzenesulfonyl and pyrrolidine-sulfonyl groups but differs in the core structure.
3,4-Dimethyl-5-(pyrrolidine-1-sulfonyl)benzoic acid: This compound has a similar sulfonyl group arrangement but lacks the pyrazole ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-12-7-8-16(11-13(12)2)25(21,22)20-15(4)17(14(3)18-20)26(23,24)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRZGXQGPSFEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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